molecular formula C10H15NO B12972020 (R)-2-(1-Aminobutyl)phenol

(R)-2-(1-Aminobutyl)phenol

Cat. No.: B12972020
M. Wt: 165.23 g/mol
InChI Key: UJXMDUJMPKXHHO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(1-Aminobutyl)phenol is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group and an amine group attached to a butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Aminobutyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with a phenol derivative.

    Alkylation: The phenol undergoes alkylation with a suitable butyl halide under basic conditions to introduce the butyl chain.

    Amination: The resulting intermediate is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amine group.

Industrial Production Methods

Industrial production methods for ®-2-(1-Aminobutyl)phenol may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-(1-Aminobutyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: :

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-[(1R)-1-aminobutyl]phenol

InChI

InChI=1S/C10H15NO/c1-2-5-9(11)8-6-3-4-7-10(8)12/h3-4,6-7,9,12H,2,5,11H2,1H3/t9-/m1/s1

InChI Key

UJXMDUJMPKXHHO-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1O)N

Canonical SMILES

CCCC(C1=CC=CC=C1O)N

Origin of Product

United States

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